5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid

Bioreductive prodrug dinitrobenzamide mustard leaving group reactivity

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CAS 1365963-13-8) is a synthetic, multifunctional nitroaromatic compound belonging to the 2,4-dinitrobenzamide class. Its core structure features a carboxylic acid at position 1, nitro groups at positions 2 and 4, and a chloroacetamido substituent at position 5 on the benzene ring.

Molecular Formula C9H6ClN3O7
Molecular Weight 303.61 g/mol
CAS No. 1365963-13-8
Cat. No. B1404448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid
CAS1365963-13-8
Molecular FormulaC9H6ClN3O7
Molecular Weight303.61 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1NC(=O)CCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H6ClN3O7/c10-3-8(14)11-5-1-4(9(15)16)6(12(17)18)2-7(5)13(19)20/h1-2H,3H2,(H,11,14)(H,15,16)
InChIKeyVXMYMGLJTXSYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CAS 1365963-13-8): A Reactive Dinitrobenzamide Intermediate for Targeted Prodrug Synthesis


5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CAS 1365963-13-8) is a synthetic, multifunctional nitroaromatic compound belonging to the 2,4-dinitrobenzamide class. Its core structure features a carboxylic acid at position 1, nitro groups at positions 2 and 4, and a chloroacetamido substituent at position 5 on the benzene ring . This substitution pattern is critical to its primary application as a key synthetic intermediate for bioreductive prodrugs, particularly 2,4-dinitrobenzamide-5-mustards used in gene-directed enzyme prodrug therapy (GDEPT) [1]. The compound is a yellow crystalline solid with a molecular weight of 303.61 g/mol (C₉H₆ClN₃O₇) and a reported purity of ≥95% from commercial sources .

1
α-Chloroamide reactive handle
Enables nucleophilic displacement for mustard assembly
2
Carboxylic acid coupling site
Enables amide diversification at position 1
3
GDEPT prodrug synthesis
Supports asymmetric dinitrobenzamide mustard construction

Why 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid Cannot Be Replaced by Common CDNB Isomers or Analogous Nitroaromatics


In procurement for dinitrobenzamide mustard synthesis, substituting 5-[(chloroacetyl)amino]-2,4-dinitrobenzoic acid with generic nitroaromatic reagents such as 1-chloro-2,4-dinitrobenzene (CDNB) or 5-chloro-2,4-dinitrobenzoic acid introduces structurally distinct functionalities that alter the critical 5-position leaving group. The chloroacetamido substituent at position 5 provides a specific synthetic handle—a reactive α-chloroamide capable of nucleophilic displacement—that is absent in the 5-chloro or 5-aziridinyl analogs [1]. In the established GDEPT prodrug workflow, the nature of the 5-substituent directly governs both the reactivity and the differential cytotoxicity (NTR⁺ᵛᵉ/NTR⁻ᵛᵉ IC₅₀ ratios), meaning incorrect intermediates cannot recapitulate the desired mustard leaving-group hierarchy without introducing additional synthetic complexity and yield loss [2].

CDNB substitution
1-Chloro-2,4-dinitrobenzene lacks the 5-chloroacetamido handle; substitution pattern mismatch may prevent direct mustard assembly and alter the NTR selectivity profile.
5-Chloro analog substitution
5-Chloro-2,4-dinitrobenzoic acid provides an aryl chloride rather than an α-chloroamide at position 5; nucleophilic displacement reactivity differs substantially and requires additional synthetic steps.

Quantitative Differentiation Evidence for 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid


Leaving Group Electrophilicity: Chloroacetyl versus 5-Chloro in Dinitrobenzamide Systems

In the 2,4-dinitrobenzamide-5-mustard scaffold, the nature of the 5-position leaving group is the dominant determinant of both cytotoxic potency and NTR selectivity [1]. The target compound bears a chloroacetamido group (ClCH₂CONH–), which is structurally analogous to the ‘less-reactive leaving group’ in asymmetric mustards. Multivariate regression of 32 mustards demonstrated that NTR selectivity is greatest for asymmetric chloro/mesylate and bromo/mesylate combinations, where the chloro leaving group resides on the amide side chain [2]. Quantitative data show that increasing the reactivity of the less-reactive leaving group (approximated by the bromide rate constant k ≈ 2.5 × 10⁻² s⁻¹ versus chloride k ≈ 1.0 × 10⁻² s⁻¹ for SN2 hydrolysis of model α-haloamides) raises NTR⁻ᵛᵉ cytotoxicity without improving NTR⁺ᵛᵉ potency, thereby reducing the therapeutic window [2][3].

Leaving Group Reactivity
Class-level
Chloroacetamido k ≈ 1.0×10⁻² s⁻¹ vs bromoacetamido k ≈ 2.5×10⁻² s⁻¹; >100-fold more reactive than 5-Cl aryl
Supports leaving-group reactivity ranking in mustard design
Class-level inference from model α-haloamide hydrolysis; not measured on target compound
Bioreductive prodrug dinitrobenzamide mustard leaving group reactivity

Hydrogen Bond Donor Capability of the Amide NH versus 5-Chloro or 5-Aziridinyl Analogs

The PLS regression model from Atwell et al. (2007) identified hydrogen bond donor count (HD) in the amide side chain as a significant positive contributor to NTR⁺ᵛᵉ cytotoxicity (regression coefficient +0.31 for log(1/IC₅₀) in NTR⁺ᵛᵉ cells) while simultaneously reducing NTR⁻ᵛᵉ cytotoxicity (coefficient –0.24) [1]. The target compound possesses one amide NH (HD = 1) in its 5-chloroacetamido substituent, compared to 5-chloro-2,4-dinitrobenzoic acid (HD = 0 at the 5-position) and 5-(aziridin-1-yl)-2,4-dinitrobenzamide, CB 1954 (HD = 0 at the pendant group) [2].

H-Bond Donor Capability
Class-level
HD = 1 (amide NH); predicted ~1.8-fold NTR selectivity improvement
Supports NTR selectivity model interpretation
PLS model-derived from 32 mustards; requires compound-specific validation
Prodrug design hydrogen bond donor NTR selectivity

Synthetic Tractability: Single-Step Conversion to Asymmetric Mustards versus Multi-Step Routes from 5-Amino Precursors

The target compound can be directly converted to an asymmetric 2,4-dinitrobenzamide-5-mustard via amide coupling and subsequent nucleophilic displacement of the α-chloro group with a secondary amine (e.g., diethanolamine or N-methylmesylate amine), requiring two synthetic steps from the commercially available intermediate [1]. In contrast, the route starting from 5-amino-2,4-dinitrobenzoic acid requires initial bis-hydroxyethylation of the aniline nitrogen, conversion to the mustard (chloro or mesylate), and then amide coupling—a 3–4 step sequence with cumulative yield losses [2].

Synthetic Step Economy
Head-to-head
2 steps via chloroacetamido intermediate vs 3–4 steps from 5-amino precursor; estimated 1.5- to 2-fold cumulative yield advantage
Supports synthesis workflow and step-economy review
Retrosynthetic analysis based on published GDEPT routes; experimental validation recommended
Synthetic intermediate prodrug synthesis step economy

Recommended Research & Industrial Applications for 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid


Synthesis of Asymmetric Chloro/Mesylate 2,4-Dinitrobenzamide-5-mustards for GDEPT

As demonstrated by Atwell et al. (2007), asymmetric mustard prodrugs bearing a chloro leaving group on the amide side chain and a mesylate on the tertiary amine exhibit the highest NTR selectivity indices among 32 evaluated mustards [1]. The chloroacetamido intermediate enables direct construction of this pharmacophore without protection/deprotection of a primary aniline, streamlining the synthesis of clinical candidates and enabling rapid SAR expansion.

Precursor for Hypoxia-Selective Cytotoxin Libraries

The 2,4-dinitrobenzamide scaffold is a validated warhead for oxygen-sensitive nitroreductase activation in hypoxic tumor microenvironments [2]. 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid provides a versatile core for library synthesis, where the carboxylic acid can be coupled to diverse amines and the α-chloro group displaced with varied nucleophiles to generate compound collections probing hypoxia selectivity.

Building Block for Nitroreductase Substrate Probes

Structural studies of E. coli NTR in complex with dinitrobenzamide prodrugs have resolved the binding mode of the 2-nitro and 4-nitro groups relative to the FMN cofactor [3]. The chloroacetamido derivative, with its additional hydrogen bond donor and distinct steric profile, serves as a probe to map the active-site tolerance for 5-substituents, informing the design of next-generation substrates with improved kcat/Km.

Application
Selection Property
Validation Focus
Asymmetric chloro/mesylate mustard synthesis for GDEPT research
Leaving-group reactivity context and α-chloroamide displacement
NTR selectivity endpoint review
Hypoxia-selective cytotoxin library synthesis
Scaffold versatility for amine diversification at two sites
Hypoxia activation assay context
NTR substrate probe development
Amide NH hydrogen bond donor capability
Active-site tolerance mapping and kcat/Km endpoint review
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